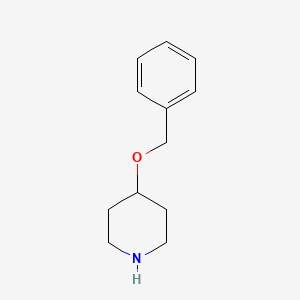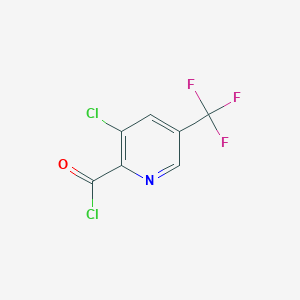
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
Overview
Description
“3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride” is a chemical compound with the formula C7H2Cl2F3NO . It is also known as “3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine” or "3-Chloro-5-(trifluoromethyl)picolinoyl chloride" . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, such as “3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride”, are synthesized through two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride” consists of a pyridine ring with a trifluoromethyl group and a chlorocarbonyl group attached to it .Scientific Research Applications
- Details : Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. Its pyridine ring and trifluoromethyl group make it versatile for diverse reactions .
- Significance : The pyridine ring acts as a functional group for attaching other molecules, while the chloro and trifluoromethyl groups enhance solubility and stability in final products .
Organic Synthesis and Intermediates
Materials Science
Fluazifop Synthesis
Regioselective Functionalization Model
These applications highlight the versatility and significance of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride in scientific research. If you need further details or have additional questions, feel free to ask! 😊🔬
Safety and Hazards
“3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride” is classified as Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3 according to GHS-US classification . It is harmful if swallowed, causes severe skin burns and eye damage, causes serious eye damage, and may cause respiratory irritation .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride” and similar compounds may have a promising future in the agrochemical and pharmaceutical industries.
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, enhancing its ability to form a key hydrogen bonding interaction with the protein . This interaction can potentially alter the protein’s function, leading to the observed biological effects.
Biochemical Pathways
It is known that the compound can participate in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine , which could potentially affect various biochemical pathways.
Result of Action
The compound’s potential to inhibit reverse transcriptase enzyme activity suggests it could have antiviral properties .
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-3(7(10,11)12)2-13-5(4)6(9)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIMEAODTKIPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


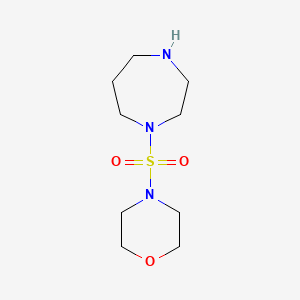
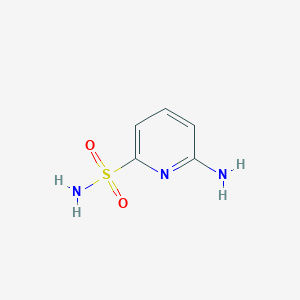


![3-[(2-Aminopyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3038127.png)

![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)
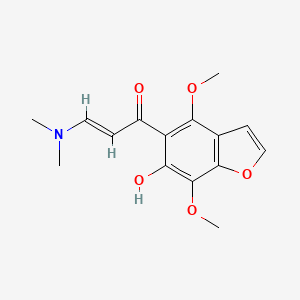
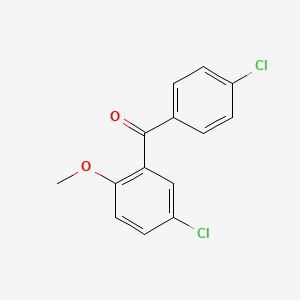

![2,4-Dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)
